molecular formula C9H15O3PS B1334679 Diethyl (thiophen-2-ylmethyl)phosphonate CAS No. 2026-42-8

Diethyl (thiophen-2-ylmethyl)phosphonate

Cat. No.: B1334679
CAS No.: 2026-42-8
M. Wt: 234.25 g/mol
InChI Key: GOJBUVQDOFHBLF-UHFFFAOYSA-N
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Description

Diethyl (thiophen-2-ylmethyl)phosphonate is a useful research compound. Its molecular formula is C9H15O3PS and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antimicrobial and Antioxidant Agent Synthesis

Diethyl (thiophen-2-ylmethyl)phosphonate derivatives have been utilized in the synthesis of α-aminophosphonate/phosphinate derivatives exhibiting potent antimicrobial and antioxidant properties. These derivatives have shown effective antibacterial and antifungal activities, comparable to standard treatments (Basha et al., 2016).

2. Stereochemical Studies in Mass Spectrometry

The compound has been employed in the study of stereochemical effects in fragmentation, particularly in the analysis of diastereoisomers of protected diethyl 1,2-diamino-alkylphosphonates using mass spectrometry. This research contributes to understanding stereospecific eliminations and fragmentation processes (Drabik et al., 2010).

3. Anticorrosion Properties in Steel

This compound derivatives have been synthesized and studied for their anticorrosion properties on steel. The compounds showed significant inhibition of corrosion, with their effectiveness being explored through both experimental and theoretical methods (Moumeni et al., 2020).

4. High Voltage Battery Additive

In the field of energy storage, this compound has been identified as a novel multifunctional electrolyte additive for high voltage batteries. Its addition to carbonate-based electrolytes significantly improves capacity retention and thermal stability, presenting a cost-efficient solution to challenges in high voltage lithium-ion batteries (Zhu et al., 2018).

Safety and Hazards

While specific safety and hazards information for diethyl (thiophen-2-ylmethyl)phosphonate is not available in the search results, it’s generally advisable to handle such chemicals with protective gloves, goggles, and clothing, and to avoid prolonged exposure, inhalation of vapors or dust, and moisture .

Future Directions

Diethyl (thiophen-2-ylmethyl)phosphonate has been identified as a cost-efficient solution to the issues often faced in high voltage lithium-ion batteries . Its use dramatically improves the capacity retention of a high voltage Li-ion cell . Future research may focus on optimizing its use in various battery technologies and exploring other potential applications.

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBUVQDOFHBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CS1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400474
Record name Diethyl [(thiophen-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026-42-8
Record name Diethyl [(thiophen-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The following phosphonate reagents were also prepared by the above-described method: diethyl 3-thienylmethylphosphonate, diethyl 2-furanylmethylphosphonate, diethyl 2-fluorobenzylphosphonate, and diethyl 3,4,5-trimethoxybenzylphos-phonate.
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Synthesis routes and methods III

Procedure details

Following the general procedure for carrying out the Arbuzov reaction (reference cite: Chem. Rev. 81, 415, 1981) 0.1 mole (17.5 ml) of triethyl phosphite and 0.1 mole (13.2 g) of 2-chloromethylthiophene were combined and heated under N2 at 150° C. for 5 hours. The reaction mixture was cooled and partitioned between 100 ml methylene chloride and 50 ml. water. The organic phase was separated, washed with saturated NaHCO3 solution, dried over magnesium sulfate and concentrated under vacuum to yield 17.5 g. crude liquid product.
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Q & A

Q1: How does Diethyl(thiophen-2-ylmethyl)phosphonate interact with the battery components and what are the downstream effects of its addition?

A1: While the exact mechanism is not fully elucidated in the research [], Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP) is believed to operate through multiple pathways:

  • Formation of a Protective Interphase: DTYP likely decomposes during the initial charging cycles, forming a stable solid electrolyte interphase (SEI) on both the anode and cathode surfaces []. This protective layer prevents further unwanted reactions between the electrolyte and electrode materials, improving the battery's lifespan.
  • Enhanced Thermal Stability: The presence of DTYP in the electrolyte leads to a higher endothermic reaction onset temperature, indicating improved thermal stability []. This suggests that DTYP might participate in scavenging reactive species generated at high temperatures, delaying thermal runaway.
  • Improved Safety: DTYP's addition shortens the self-extinguishing time of the electrolyte, suggesting enhanced fire-retardant properties []. This is crucial for mitigating safety concerns associated with high-voltage battery operation.

Q2: What is the impact of adding Diethyl(thiophen-2-ylmethyl)phosphonate to the electrolyte on the performance of high-voltage lithium-ion batteries?

A2: The research demonstrates that adding a small amount (0.5%) of DTYP to the base electrolyte significantly improves the performance of high-voltage LiNi0.5Mn1.5O4 batteries []:

  • Increased Capacity Retention: The capacity retention after 280 cycles at 1C and 60 °C drastically improved from 18% to 85% with DTYP addition []. This indicates a significant reduction in capacity fading, a major challenge for high-voltage batteries.
  • Enhanced Cycle Life: The formation of a stable SEI by DTYP protects the electrode materials from degradation, leading to an extended cycle life for the battery [].

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